methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound features a cyclopenta[b]thiophene core fused with a partially saturated cyclopentane ring (5,6-dihydro-4H), substituted at position 2 with a 2,5-dioxopyrrole (maleimide) group and at position 3 with a methyl ester. The maleimide moiety confers reactivity as a Michael acceptor, while the ester group enhances solubility in organic solvents. The bicyclic system likely influences planarity and π-conjugation, impacting electronic properties and intermolecular interactions. Although direct synthetic details are unavailable in the provided evidence, analogous cyclopenta-thiophene derivatives are synthesized via cyclization or Grignard-mediated alkylation (e.g., as in ) .
Properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-18-13(17)11-7-3-2-4-8(7)19-12(11)14-9(15)5-6-10(14)16/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFISIOQFTYBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 231.20 g/mol
- CAS Number : 19077-61-3
Biological Activity Overview
The compound exhibits various biological activities, primarily through its interactions with specific enzyme targets and pathways. Notably, it has been studied for its potential as an anti-inflammatory and anticancer agent.
- COX Inhibition : Research indicates that derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes. Inhibition of COX-II can reduce inflammation and pain, making this compound a candidate for anti-inflammatory therapies .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and damage .
Study 1: Anti-inflammatory Properties
A study focused on the synthesis of various derivatives of pyrrole compounds demonstrated that this compound exhibited significant COX-II inhibitory activity. It showed an IC50 value comparable to established anti-inflammatory drugs like Celecoxib .
Study 2: Anticancer Potential
Another research project investigated the anticancer properties of similar compounds. The results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of key signaling pathways related to cell survival and proliferation .
Data Table: Biological Activities and IC50 Values
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | COX-II | 0.52 | Anti-inflammatory |
| Celecoxib | COX-II | 0.78 | Anti-inflammatory |
| Derivative X | Apoptosis Pathway | 10.0 | Anticancer |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of pyrrole compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, research demonstrated that methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate analogs showed enhanced activity against breast cancer cells compared to standard chemotherapeutics .
Anti-inflammatory Properties
Another area of application is in the development of anti-inflammatory agents. The structural features of this compound allow it to interact with specific biological targets involved in inflammatory pathways. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique thiophene structure contributes to the electrical conductivity and thermal stability of the resulting materials. Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal resistance, making them suitable for applications in electronics and coatings .
Nanocomposites
Furthermore, this compound has been explored in the formulation of nanocomposites. These composites exhibit improved strength and durability due to the synergistic effects of the organic compound and inorganic fillers. Case studies demonstrated significant improvements in tensile strength and impact resistance when used in conjunction with silica nanoparticles .
Biochemical Applications
Bioconjugation Linker
The compound serves as a non-cleavable linker in bioconjugation processes. Its functional groups allow for stable attachment to biomolecules such as proteins or antibodies without risking degradation during biological assays. This application is crucial in developing targeted drug delivery systems and diagnostic tools .
Fluorescent Probes
Additionally, derivatives of this compound can be modified to serve as fluorescent probes for imaging applications in biological research. The ability to selectively bind to specific cellular targets makes these probes valuable for studying cellular processes and disease mechanisms at a molecular level .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; enhances cytotoxicity |
| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines in macrophages | |
| Materials Science | Polymer Chemistry | Enhances mechanical properties and thermal stability |
| Nanocomposites | Improves tensile strength with silica nanoparticles | |
| Biochemical Applications | Bioconjugation Linker | Stable attachment to biomolecules |
| Fluorescent Probes | Selective binding for imaging cellular processes |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include substituted cyclopenta-thiophenes and thiophene derivatives with varying functional groups. Below is a comparative analysis:
Reactivity and Stability
- Maleimide vs. Amide/Benzofuran : The target compound’s maleimide group is more electrophilic than the benzofuran amide in , making it prone to nucleophilic attack (e.g., thiol-Michael additions). In contrast, the amide in may exhibit stronger hydrogen bonding, impacting crystal packing .
- Ester vs. Sulfone : The sulfone group in increases oxidative stability but reduces solubility compared to the target compound’s ester .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
- Answer : Synthesis of similar cyclopenta[b]thiophene derivatives often involves multi-step reactions. For example, cyclopenta[b]thiophene precursors are functionalized via nucleophilic substitution or condensation reactions. A common method involves refluxing starting materials (e.g., cyclopenta[b]thiophene-3-carboxylate esters) with reagents like acetic anhydride or boron trifluoride etherate to introduce substituents (e.g., dioxo-pyrrole groups) . Post-reaction purification typically includes neutralization with dilute HCl, followed by recrystallization from ethanol-DMF mixtures .
Q. What analytical techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity and substituent positions. For instance, cyclopenta[b]thiophene derivatives exhibit distinct ¹H-NMR signals for cyclopentane CH₂ groups (δ ~2.25–2.80 ppm) and aromatic protons . Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1774–1715 cm⁻¹ for ester and dioxo groups) . High-resolution mass spectrometry (HRMS) validates molecular weight.
Q. How can researchers optimize reaction yields for this compound?
- Answer : Yield optimization often involves solvent selection (e.g., pyridine for reflux reactions) , stoichiometric control of reagents (e.g., 2:1 molar ratios of arylidenemalononitrile to thiophene precursors) , and temperature modulation. Catalytic additives like boron trifluoride etherate improve acetylation efficiency .
Advanced Research Questions
Q. How can structural modifications to the dioxo-pyrrole moiety influence electronic properties or reactivity?
- Answer : Substituents on the dioxo-pyrrole ring (e.g., electron-withdrawing groups) alter electron density, affecting reactivity in cross-coupling or cycloaddition reactions. For example, fluorobenzoyl analogs show shifted aromatic proton signals in NMR (δ 7.35–8.00 ppm), indicating electronic effects . Computational studies (DFT) can predict charge distribution and reactive sites.
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Answer : Discrepancies in NMR/IR data may arise from tautomerism or impurities. For example, cyclopenta[b]thiophene derivatives with hydroxyl groups can exhibit keto-enol tautomerism, leading to split signals. Using deuterated DMSO as an NMR solvent suppresses proton exchange, clarifying spectra . Recrystallization from polar aprotic solvents (e.g., DMF) minimizes impurity interference .
Q. How does the cyclopenta[b]thiophene core influence biological activity in structure-activity relationship (SAR) studies?
- Answer : The fused cyclopentane-thiophene system enhances planarity and π-stacking potential, which may improve binding to biological targets. Modifications to the 3-carboxylate group (e.g., ethyl vs. methyl esters) affect lipophilicity and bioavailability. For example, ethyl ester derivatives show higher membrane permeability in pharmacokinetic assays .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Answer : Scaling up reactions risks side reactions (e.g., over-acetylation). Controlled addition of reagents (e.g., dropwise addition of acetic anhydride) and inline monitoring (e.g., FTIR for reaction progress) mitigate this. Column chromatography or preparative HPLC ensures purity at larger scales.
Methodological Insights from Evidence
- Synthesis Optimization : Evidence from similar compounds highlights the importance of boron trifluoride etherate in acetylation reactions (73% yield for triacetoxy derivatives) .
- Spectral Interpretation : ¹³C-NMR data for fluorobenzoyl analogs show JC-F coupling constants (~23 Hz), critical for confirming substituent positions .
- Purification : Ethanol-DMF (3:1) recrystallization effectively isolates cyclopenta[b]thiophene derivatives with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
